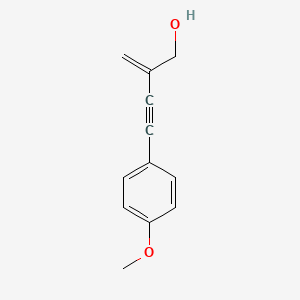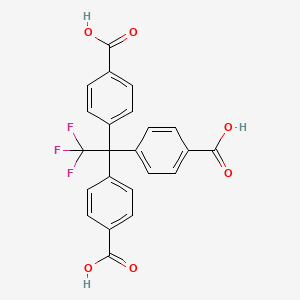
Manganese--thorium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thorium (2/1) typically involves high-temperature methods due to the refractory nature of thorium. One common approach is the direct combination of manganese and thorium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying of the metals.
Industrial Production Methods
Industrial production of manganese–thorium (2/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The metals are melted together in a crucible under an inert atmosphere, and the resulting alloy is cast into ingots for further processing.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both manganese and thorium, each contributing to the overall chemical behavior.
Common Reagents and Conditions
Oxidation: Manganese–thorium (2/1) can be oxidized in the presence of oxygen or other oxidizing agents. For example, exposure to air at elevated temperatures can lead to the formation of manganese oxides and thorium dioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur when manganese–thorium (2/1) is exposed to halogens or other reactive non-metals, leading to the formation of halides or other compounds.
Major Products Formed
The major products formed from these reactions include manganese oxides, thorium dioxide, and various halides depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Manganese–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its catalytic properties and potential use in chemical reactions.
Biology: Research into the biological effects of manganese and thorium compounds includes their impact on cellular processes and potential toxicity.
Medicine: Investigations into the use of manganese–thorium (2/1) in medical imaging and radiotherapy are ongoing.
Industry: The compound’s high-temperature stability and resistance to corrosion make it a candidate for use in advanced materials and coatings.
Wirkmechanismus
The mechanism by which manganese–thorium (2/1) exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: Key pathways include oxidative stress response, metal ion transport, and signal transduction. Manganese ions can influence neurotransmitter activity, while thorium’s radioactive properties may affect cellular DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese–thorium (1/2): Another intermetallic compound with a different stoichiometric ratio, exhibiting distinct physical and chemical properties.
Manganese–uranium (2/1): Similar in structure but with uranium replacing thorium, leading to different reactivity and applications.
Thorium–magnesium (2/1): An intermetallic compound with magnesium, showing unique properties compared to manganese–thorium (2/1).
Uniqueness
Manganese–thorium (2/1) is unique due to its specific combination of manganese and thorium, resulting in a compound with high-temperature stability, resistance to oxidation, and potential applications in various fields. Its distinct stoichiometry and the presence of thorium, a radioactive element, further differentiate it from other intermetallic compounds.
Eigenschaften
CAS-Nummer |
60874-51-3 |
|---|---|
Molekularformel |
Mn2Th |
Molekulargewicht |
341.914 g/mol |
IUPAC-Name |
manganese;thorium |
InChI |
InChI=1S/2Mn.Th |
InChI-Schlüssel |
YMERXVOFBNGEQK-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)






![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)


